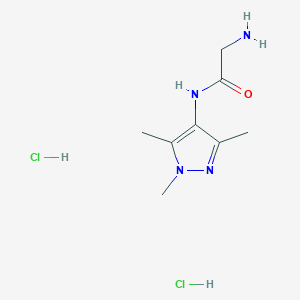![molecular formula C9H12Cl2N2O2 B2647654 Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylate;dihydrochloride CAS No. 2416243-09-7](/img/structure/B2647654.png)
Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylate;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylate;dihydrochloride is a nitrogen-containing heterocyclic compound. It is characterized by a pyrrole ring fused to a pyridine ring, forming a bicyclic structure. This compound is often used in various scientific research fields due to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylate;dihydrochloride typically involves several steps:
Preparation of Pyrrole Derived α,β-Alkynyl Ketones: This initial step involves the preparation of pyrrole-derived α,β-alkynyl ketones.
Sonogashira Cross-Coupling: Different groups are introduced into the alkyne using Sonogashira cross-coupling.
Preparation of Pyrazole: The reaction between α,β-alkynyls and hydrazine monohydrate forms pyrazole.
Cyclization: Catalyzed by gold, the pyrazoles undergo cyclization by alkyne groups.
Final Cyclization: The final cyclization is achieved using sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as described above, with optimizations for large-scale production.
化学反应分析
Types of Reactions
Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylate;dihydrochloride undergoes various chemical reactions, including:
Substitution: Substitution reactions involving different alkylating agents such as 1,2-dibromoethane and benzyl chloride.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Substitution: Alkylating agents like 1,2-dibromoethane and benzyl chloride in the presence of a base.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
科学研究应用
Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylate;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylate;dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with M4 muscarinic acetylcholine receptors, which are involved in various neurological processes . The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
- Zopiclone
- 6,7-Dihydro-5H-pyrido[2,3-c]pyridazine derivatives
Uniqueness
Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylate;dihydrochloride is unique due to its specific bicyclic structure and the presence of both pyrrole and pyridine rings. This structural uniqueness contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
属性
IUPAC Name |
methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.2ClH/c1-13-9(12)6-2-3-11-8-5-10-4-7(6)8;;/h2-3,10H,4-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUAKXKKXHYEPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CNCC2=NC=C1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2647574.png)
![4-(2-ethylbutanoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2647575.png)
![2-[4-(benzyloxy)phenyl]propan-2-amine hydrochloride](/img/structure/B2647577.png)
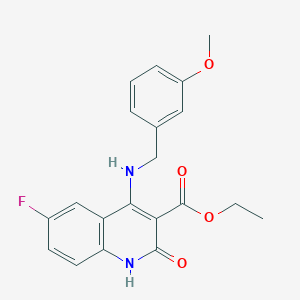
![2-[(4-fluorophenyl)sulfanyl]-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)acetamide](/img/structure/B2647579.png)
![N-(2-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2647581.png)
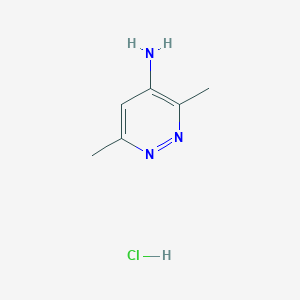
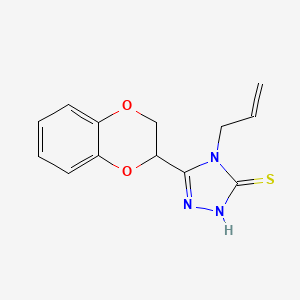
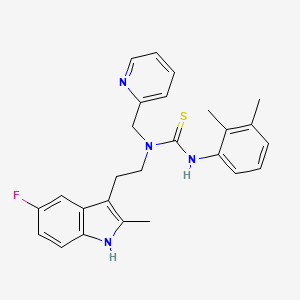
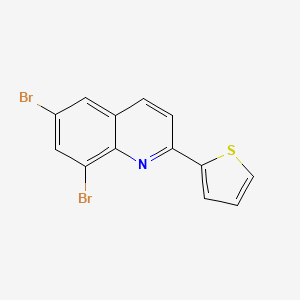
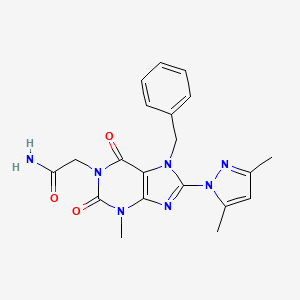
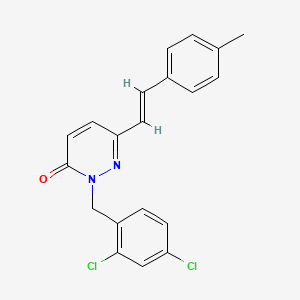
![Methyl 1-[2-chloropropanoyl(cyclopropyl)amino]cyclobutane-1-carboxylate](/img/structure/B2647592.png)
